![molecular formula C19H20O3 B2732151 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate CAS No. 685848-08-2](/img/structure/B2732151.png)
2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate
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Description
2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential applications in scientific research due to its unique chemical properties. In
Scientific Research Applications
Catalysis and Synthetic Applications
Research has shown the potential of palladium complexes in catalyzing methoxycarbonylation reactions, leading to the selective formation of unsaturated esters or cascade reactions to α,ω-diesters. For example, the methoxycarbonylation of phenylethyne can yield methyl cinnamate with high activity and regioselectivity, demonstrating the utility of these catalysts in synthesizing complex esters and diesters from simple alkynes (Núñez Magro et al., 2010).
Photochemical Behavior
Substituent-dependent studies on trans-4-(N-arylamino)stilbenes have revealed that the photochemical behavior in solvents more polar than THF is strongly influenced by the substituent in the N-aryl group. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state, highlighting the impact of molecular structure on photochemical properties (Yang et al., 2004).
Material Science and Polymer Chemistry
Studies on the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones demonstrate innovative routes to carbocycles. This research provides insights into the development of new synthetic methodologies for constructing complex molecular architectures (Mukai et al., 2003).
Corrosion Inhibition
Investigations into methyl-substituted phenyl-containing dithiocarbamate compounds have identified them as effective corrosion inhibitors for steel in acidic solutions. This highlights the potential of organic compounds in protecting metals against corrosion, offering a more environmentally friendly alternative to traditional inhibitors (Kıcır et al., 2016).
Antiproliferative Assays and Potential HDAC Inhibitors
Research into the synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates has identified compounds with potential as histone deacetylase (HDAC) inhibitors. These findings contribute to the development of new therapeutic agents for cancer treatment, underscoring the role of chemical synthesis in medicinal chemistry (El-Rayes et al., 2019).
properties
IUPAC Name |
(4-benzoyl-2-methylphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-12-15(17(20)14-8-6-5-7-9-14)10-11-16(13)22-18(21)19(2,3)4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFKARSPTYFZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate |
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